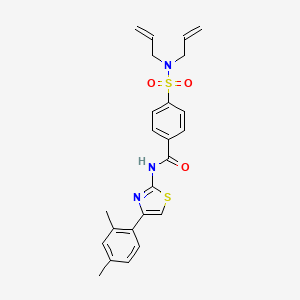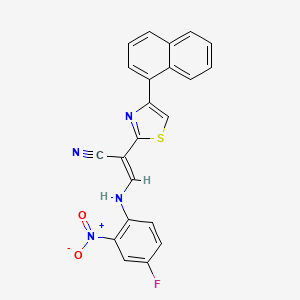![molecular formula C31H37N3O4 B2398397 2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610756-98-4](/img/structure/B2398397.png)
2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperazine ring and a benzo[de]isoquinoline-1,3-dione group. The piperazine ring is a common feature in many pharmaceuticals and the benzo[de]isoquinoline-1,3-dione group is a polycyclic aromatic hydrocarbon which is often seen in dyes and pigments .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the benzo[de]isoquinoline-1,3-dione group. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the benzo[de]isoquinoline-1,3-dione group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For example, the piperazine ring could potentially undergo reactions such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water .科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
One of the significant research areas for derivatives of the mentioned compound is their luminescent properties and potential in photo-induced electron transfer processes. A study explored novel piperazine substituted naphthalimide model compounds, showcasing the fluorescence quantum yields and the potential for such compounds as pH probes due to their characteristic fluorescence responses to pH changes. The study suggests the possibility of quenching the fluorescence of 4-amino-1,8-naphthalimide fluorophores through a photo-induced electron transfer (PET) process, which can be modulated by protonation or quarternization of the alkylated amine donor (Gan et al., 2003).
Halocyclization and Chemical Reactivity
Another aspect of research on this compound and its derivatives involves chemical reactivity, particularly halocyclization. A study described the cyclization of similar compounds by the action of iodine, bromine, or sulfuryl chloride, leading to the formation of hydrohalides, which could then be converted into benzo[de]isoquinoline-1,3-dione derivatives. This work highlights the compound's versatility in synthetic chemistry and its potential as a precursor for various chemical reactions (Zborovskii et al., 2011).
Environment-sensitive Fluorescent Ligands
Research into environment-sensitive fluorescent ligands for human receptors has also involved compounds with structures similar to 2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione. Such compounds have shown very high to moderate receptor affinity and exhibit promising fluorescence properties, making them suitable for visualizing receptor sites in cell models via fluorescence microscopy. This application underscores the potential of these compounds in biomedical imaging and receptor studies (Lacivita et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O4/c1-31(2,3)23-10-12-25(13-11-23)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-29(36)26-8-4-6-22-7-5-9-27(28(22)26)30(34)37/h4-13,24,35H,14-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAABPNUDJEPCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
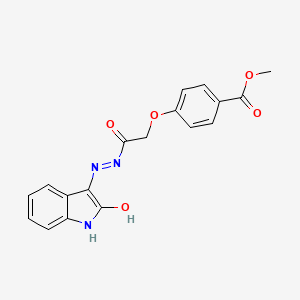
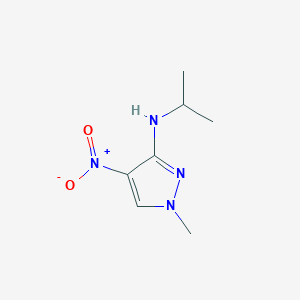
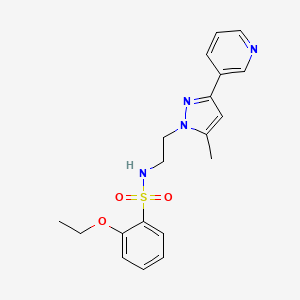
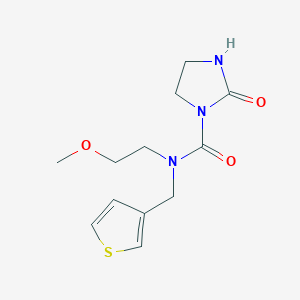
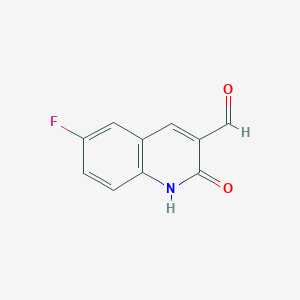
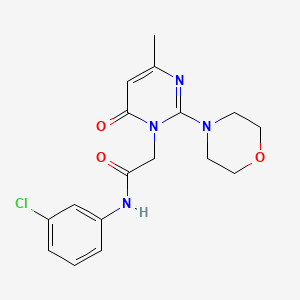
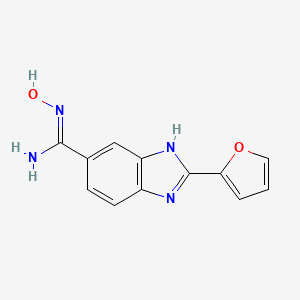
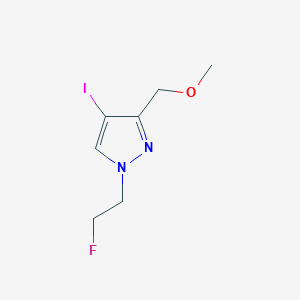
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

